2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
Research by Moldovan et al. (2017) has synthesized a series of indol-3-yl-oxoacetamides, showing that fluorinated derivatives can act as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2), with promising implications for medical applications (Moldovan et al., 2017).
Protein Kinase B (PKB) Inhibitors
Breitenlechner et al. (2004) developed novel azepane derivatives evaluated for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). These compounds, designed based on molecular modeling studies, have shown significant in vitro activity and plasma stability, suggesting potential for therapeutic use (Breitenlechner et al., 2004).
Gastrin/CCK(B) Receptor Antagonists
Makovec et al. (1999) investigated the activities of CR 2945, a compound with a similar structural motif, as a gastrin/CCK(B) receptor antagonist. Their research indicated its potential for treating acid-related disorders, highlighting its significant antigastrin activity and efficacy against various types of ulcers (Makovec et al., 1999).
Anti-Inflammatory and Analgesic Applications
Bhandari et al. (2010) synthesized a series of hybrid molecules related to indol-3-yl-oxoacetamides, exhibiting significant anti-inflammatory, analgesic, and ulcerogenic properties. These compounds demonstrated reduced gastrointestinal ulcerogenicity and showed promising nitric oxide releasing activity, suggesting potential for safer anti-inflammatory drugs (Bhandari et al., 2010).
Anti-Plasmodial Properties
Mphahlele et al. (2017) explored N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their antiplasmodial properties. They observed that certain combinations of fluoro-phenyl groups in these compounds are crucial for biological activity against Plasmodium falciparum, the parasite causing malaria (Mphahlele et al., 2017).
Antibacterial and Antifungal Agents
Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showing promising antibacterial and antifungal activities against various pathogenic microorganisms. This indicates the potential of these compounds in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-17-10-11-18(14-21(17)26)27-25(32)24(31)20-15-29(22-9-5-4-8-19(20)22)16-23(30)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGOWUIXGCSCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.